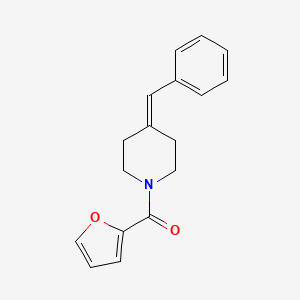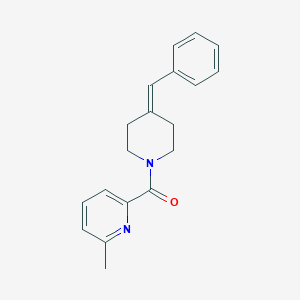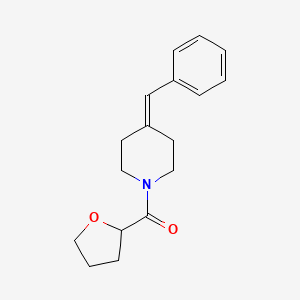
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTM is a heterocyclic compound that contains both a piperidine and thiazole ring in its structure. In
作用機序
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's mechanism of action involves inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can induce apoptosis in cancer cells and prevent the growth and proliferation of these cells.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a fluorescent probe for detecting metal ions, (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been found to exhibit antioxidant activity. This activity is attributed to (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's ability to scavenge free radicals and prevent oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of using (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its high selectivity and sensitivity towards copper ions. This property makes it a useful tool for detecting copper ions in biological and environmental samples. However, one limitation of using (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is its potential toxicity towards cells. Further studies are needed to determine the optimal concentration of (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone for use in cell-based assays.
将来の方向性
There are several potential future directions for research involving (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One area of interest is the development of (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone-based anticancer drugs. Further studies are needed to determine the optimal dosing and delivery methods for these drugs.
Another area of research involves the use of (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone as a tool for studying the role of copper ions in biological systems. By using (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone to selectively detect copper ions in cells and tissues, researchers can gain a better understanding of the role of copper in various biological processes.
Conclusion:
In conclusion, (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions make it a promising candidate for use as a fluorescent probe for detecting metal ions. Additionally, its ability to inhibit the proteasome and induce apoptosis in cancer cells makes it a potential candidate for the development of novel anticancer drugs. While there are limitations to using (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments, further research is needed to fully explore its potential applications.
合成法
The synthesis of (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multi-step process. The first step involves the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. Next, 4-benzylidenepiperidine is reacted with methyl isothiocyanate to form (4-benzylidenepiperidin-1-yl)-(methylthio) methanone. Finally, (4-benzylidenepiperidin-1-yl)-(methylthio) methanone is reacted with 2-bromo-4-methylthiazole to form (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential applications in various fields. One of the primary areas of research involves its use as a fluorescent probe for detecting metal ions. (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
Another area of research involves (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential as an anticancer agent. Studies have shown that (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This mechanism of action makes (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone a potential candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-16(21-12-18-13)17(20)19-9-7-15(8-10-19)11-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWVKFXLMJPJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)

